![molecular formula C10H15F3N4O2 B11729215 tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate: ist eine organische Verbindung, die eine tert-Butylcarbamategruppe aufweist, die an einen Pyrazolring gebunden ist, der mit einer Aminogruppe und einer Trifluorethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate umfasst typischerweise mehrere Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion von Hydrazin mit einer geeigneten 1,3-Dicarbonylverbindung unter sauren Bedingungen erreicht werden.
Einführung der Trifluorethylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit einem Trifluorethylhalogenid in Gegenwart einer Base.
Schutz der Aminogruppe: Die Aminogruppe am Pyrazolring wird mit tert-Butylchlorformiat geschützt, um den tert-Butylcarbamate[][1] zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Deckung des industriellen Bedarfs umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Protection of the amino group: The amino group on the pyrazole ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate[][1].
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.
Reduktion: Die Trifluorethylgruppe kann zu Ethyl-Derivaten reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Oxidation: Nitroderivate des Pyrazolrings.
Reduktion: Ethyl-substituierte Pyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Entwicklung von Enzyminhibitoren oder als Sonde in biochemischen Assays.
Medizin: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften auf sein Potenzial als Medikamentenkandidat untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Enzyme oder Rezeptoren, die den Pyrazolring oder die Trifluorethylgruppe erkennen.
Beteiligte Pfade: Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Wechselwirkung mit Bindungsstellen verändern.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the pyrazole ring or the trifluoroethyl group.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyl-N-[4-(Aminomethyl)phenyl]carbamate: Ähnliche Struktur, aber mit einem Phenylring anstelle eines Pyrazolrings.
tert-Butyl-N-[4-(Aminomethyl)benzyl]carbamate: Ähnliche Struktur, aber mit einer Benzylgruppe anstelle einer Trifluorethylgruppe.
Einzigartigkeit
tert-Butyl-N-[4-Amino-1-(2,2,2-Trifluorethyl)-1H-pyrazol-3-yl]carbamate ist durch das Vorhandensein der Trifluorethylgruppe einzigartig, die besondere elektronische Eigenschaften und potenzielle biologische Aktivität verleiht. Der Pyrazolring bietet auch eine andere Reaktivität im Vergleich zu Phenyl- oder Benzylringen .
Eigenschaften
Molekularformel |
C10H15F3N4O2 |
|---|---|
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18) |
InChI-Schlüssel |
BIWJQOOWNCSXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729149.png)
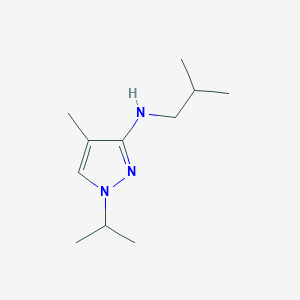
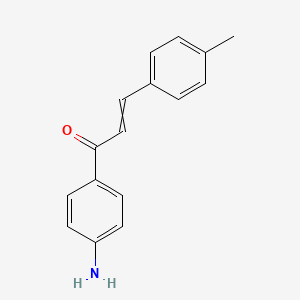
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)
![ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11729161.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)
![1-cyclopentyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729173.png)
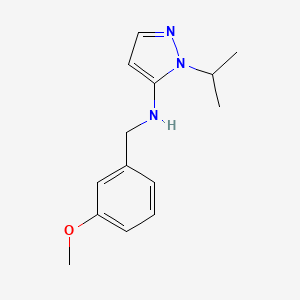
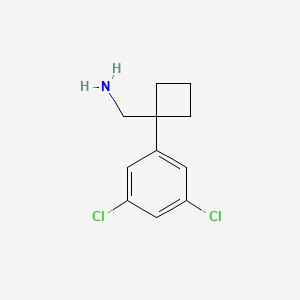
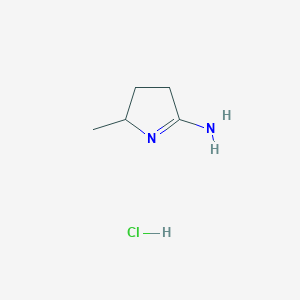
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)

